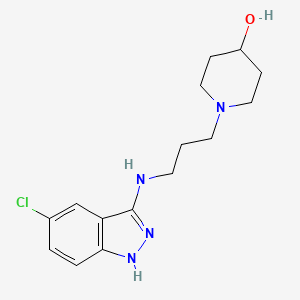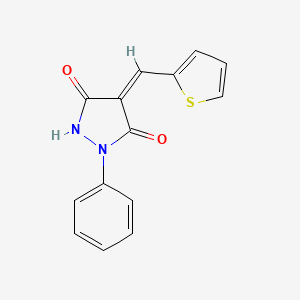
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is a heterocyclic compound that features a pyrazolidine-3,5-dione core with a phenyl group and a thiophen-2-ylmethylene substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione typically involves the condensation of a pyrazolidine-3,5-dione derivative with a thiophen-2-ylmethylene precursor. One common method is the reaction of 1-phenylpyrazolidine-3,5-dione with thiophen-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrazolidine-3,5-dione core.
Substitution: Halogenated derivatives of the phenyl and thiophene rings.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of optoelectronic materials, such as organic photovoltaics and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3,5-pyrazolidinedione:
4-(Thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one: Shares the thiophen-2-ylmethylene group but has a different core structure, leading to different chemical and biological properties
Uniqueness
1-Phenyl-4-(thiophen-2-ylmethylene)pyrazolidine-3,5-dione is unique due to the combination of its pyrazolidine-3,5-dione core and the thiophen-2-ylmethylene substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C14H10N2O2S |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
(4Z)-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)14(18)16(15-13)10-5-2-1-3-6-10/h1-9H,(H,15,17)/b12-9- |
Clave InChI |
VYMOXHRGVXEVOZ-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


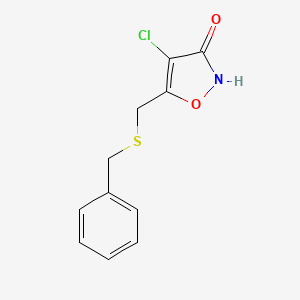
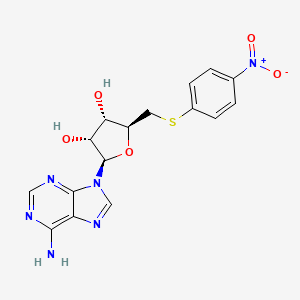
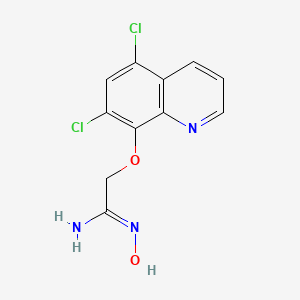
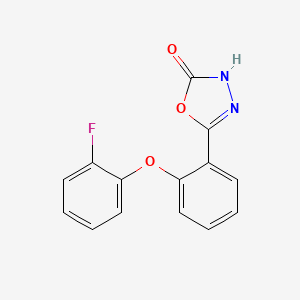
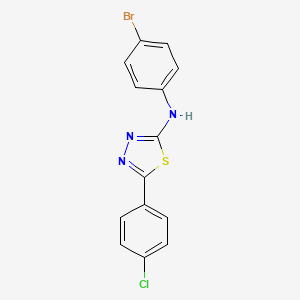
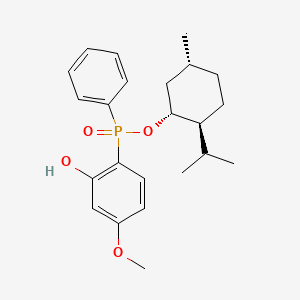

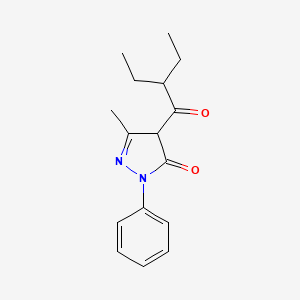

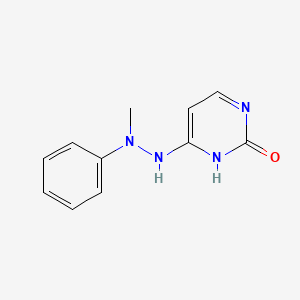
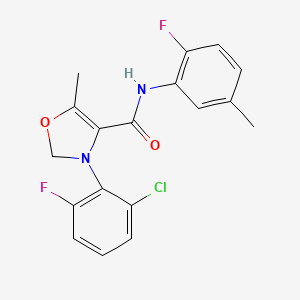
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)

